Mal-Cz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H42F2N6O12 |

|---|---|

Molecular Weight |

896.8 g/mol |

IUPAC Name |

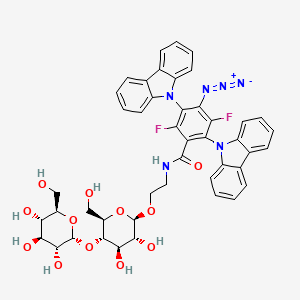

4-azido-2,5-di(carbazol-9-yl)-N-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethyl]-3,6-difluorobenzamide |

InChI |

InChI=1S/C45H42F2N6O12/c46-32-31(43(61)49-17-18-62-44-41(60)39(58)42(30(20-55)64-44)65-45-40(59)38(57)37(56)29(19-54)63-45)35(52-25-13-5-1-9-21(25)22-10-2-6-14-26(22)52)33(47)34(50-51-48)36(32)53-27-15-7-3-11-23(27)24-12-4-8-16-28(24)53/h1-16,29-30,37-42,44-45,54-60H,17-20H2,(H,49,61)/t29-,30-,37-,38+,39-,40-,41-,42-,44-,45-/m1/s1 |

InChI Key |

ONXSHNFAHVAQSR-ILRZTQHASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCOC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Maleimide-Carbazole Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Maleimide-Carbazole (Mal-Cz) conjugate, specifically N-(9-ethyl-9H-carbazol-3-yl)maleimide . This document details its chemical structure, physicochemical properties, synthesis protocols, and relevant biological context, designed to serve as a valuable resource for professionals in chemical biology and drug development. The strategic combination of the reactive maleimide moiety with the photophysically active and biologically relevant carbazole core makes this class of compounds a significant area of research.

Chemical Structure and Properties

The fundamental structure of a Maleimide-Carbazole conjugate involves a carbazole nucleus linked to a maleimide ring. The maleimide group is a well-known reactive handle for bioconjugation, particularly for its high selectivity towards thiol groups present in cysteine residues of proteins. The carbazole moiety is a rigid, planar aromatic heterocycle known for its unique electronic and photophysical properties, as well as its presence in various biologically active molecules.

For the purpose of this guide, we will focus on N-(9-ethyl-9H-carbazol-3-yl)maleimide as a representative example of a this compound conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data for N-(9-ethyl-9H-carbazol-3-yl)maleimide.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₂O₂ | Calculated |

| Molecular Weight | 290.32 g/mol | Calculated |

| Appearance | Pale yellow solid | Inferred from typical synthesis descriptions |

| Solubility | Soluble in common organic solvents like DMF, DMSO, CH₂Cl₂ | Inferred from synthesis protocols |

| Purity | >95% (typically) | Standard for research-grade chemicals |

Synthesis and Experimental Protocols

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)maleimide can be achieved through a multi-step process, starting from commercially available 9H-carbazole. The following is a representative experimental protocol based on established synthetic methodologies.

Synthesis of 9-ethyl-9H-carbazole

-

To a solution of 9H-carbazole in a suitable solvent such as DMF or acetone, add a base like potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the carbazole nitrogen.

-

Add ethyl bromide or ethyl iodide dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 9-ethyl-9H-carbazole.

Nitration of 9-ethyl-9H-carbazole

-

Dissolve 9-ethyl-9H-carbazole in a solvent like acetic acid or a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath and slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid.

-

Maintain the temperature below 5 °C during the addition and for a short period thereafter.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry to yield 3-nitro-9-ethyl-9H-carbazole.

Reduction of 3-nitro-9-ethyl-9H-carbazole

-

Suspend 3-nitro-9-ethyl-9H-carbazole in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to reflux for several hours.

-

After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 3-amino-9-ethyl-9H-carbazole.

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)maleamic acid

-

Dissolve 3-amino-9-ethyl-9H-carbazole in a dry, aprotic solvent like tetrahydrofuran (THF) or dioxane.

-

Add maleic anhydride to the solution and stir the mixture at room temperature for several hours.

-

The product, N-(9-ethyl-9H-carbazol-3-yl)maleamic acid, will precipitate out of the solution or can be obtained after removal of the solvent.

Cyclization to N-(9-ethyl-9H-carbazol-3-yl)maleimide

-

Suspend the N-(9-ethyl-9H-carbazol-3-yl)maleamic acid in a solvent like acetic anhydride.

-

Add a catalyst, such as sodium acetate, and heat the mixture to reflux for a few hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the maleimide product.

-

Filter the solid, wash with water, and then purify by column chromatography or recrystallization to yield the final product, N-(9-ethyl-9H-carbazol-3-yl)maleimide.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and workflows associated with this compound compounds.

A Technical Guide to Mal-Cz: A Maltose-Derivatized Fluorescence-On Imaging Probe for Bacterial Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-Cz (CAS Number 2883232-96-8), a novel fluorescent probe for the detection of Escherichia coli and Staphylococcus species. This compound operates on a "fluorescence turn-on" mechanism, offering high sensitivity and selectivity for metabolically active bacteria. Its unique mode of action, which involves hijacking the maltose uptake pathway, makes it a valuable tool for bacteriological research and potential diagnostic applications.

Core Compound Specifications

This compound is a specialized fluorescent dye designed for biological imaging.[1] Its key characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 2883232-96-8 | [1] |

| Molecular Formula | C45H42F2N6O12 | [1] |

| Molecular Weight | 896.84 g/mol | [1] |

| Target | Fluorescent Dye for Bacteria | [1] |

| Excitation Wavelength | 365 nm (for photoactivation) | |

| Emission Wavelength | 475 nm (post-activation) | |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Quantum Yield | Not specified | |

| Limit of Detection | 10³ CFU/mL (by naked eye) |

Mechanism of Action and Bacterial Uptake

The functionality of this compound is based on two key processes: selective uptake by specific bacteria and subsequent photo-induced fluorescence activation.

-

Selective Uptake via Maltose Transport System: this compound is a maltose-derivatized molecule, which allows it to be recognized and actively transported into bacterial cells that possess maltose uptake systems. This process is dependent on the metabolic activity of the bacteria. In E. coli, this transport is critically dependent on the maltoporin LamB, the maltose binding protein MalE, and the maltose ABC transporter complex MalFGK2. The uptake is significantly reduced in bacterial strains with deletions in the corresponding genes (ΔLamB, ΔMalE, ΔMalF, and ΔMalK) and in the presence of competing free maltose.

-

Fluorescence Turn-On Mechanism: In its native state, this compound is minimally fluorescent. The probe contains a perfluoroaryl azide group attached to a carbazole fluorophore. Upon irradiation with UV light at 365 nm, the azide undergoes an intramolecular C-H insertion reaction. This chemical transformation results in the formation of a new, highly fluorescent product, leading to a "turn-on" of the fluorescence signal.

Experimental Protocols

The following are generalized protocols based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the carbazole-azide core followed by glycosylation with a maltose derivative.

(Note: The detailed synthesis protocol is proprietary and not fully disclosed in the primary literature. The following is a conceptual workflow.)

Bacterial Labeling and Imaging Protocol

This protocol describes the general steps for labeling and imaging E. coli and Staphylococcus species with this compound.

-

Bacterial Culture: Grow bacterial strains to the desired optical density (e.g., mid-logarithmic phase) in appropriate culture media.

-

Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and wash the pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS). Repeat the washing step to remove residual media.

-

Incubation with this compound: Resuspend the washed bacterial pellet in buffer containing this compound at a final concentration of 10-100 µM. Incubate the suspension for a specified period (e.g., 30-60 minutes) at 37°C to allow for probe uptake.

-

Washing: Centrifuge the bacterial suspension to pellet the labeled cells. Discard the supernatant containing excess probe and wash the pellet with fresh buffer.

-

Photoactivation and Imaging: Resuspend the labeled bacteria in buffer and mount on a microscope slide. Irradiate the sample with a UV light source (365 nm) for a short duration (e.g., 1 minute) to activate the fluorescence. Image the sample using a fluorescence microscope with appropriate filter sets for excitation and emission.

Selectivity and Applications

This compound demonstrates selectivity for bacteria that utilize the maltose uptake pathway, such as E. coli and S. epidermidis. It shows minimal uptake and fluorescence in bacteria lacking this pathway, such as P. aeruginosa and M. smegmatis. This selectivity allows for the specific detection of target bacteria in mixed populations.

A notable application of this compound is the detection of bacteria in complex matrices. The probe has been successfully used to detect E. coli and S. epidermidis in spiked milk samples, with detection possible by the naked eye under a hand-held UV lamp.

Limitations and Future Directions

While this compound is a promising tool, there are some limitations to consider. The requirement for photoactivation with UV light may not be suitable for all applications, particularly in deep-tissue imaging where UV penetration is limited. Furthermore, the reliance on the maltose uptake pathway restricts its use to bacteria that possess this transport system.

Future research may focus on developing analogs of this compound with red-shifted excitation and emission profiles to improve tissue penetration and reduce phototoxicity. Additionally, derivatizing other sugar molecules could expand the range of bacteria that can be targeted.

Conclusion

This compound is a novel and effective fluorescent probe for the detection of E. coli and Staphylococcus species. Its unique mechanism of action, involving active uptake and a "turn-on" fluorescence response, provides high sensitivity and selectivity. This technical guide provides a foundation for researchers to utilize this compound in their studies of bacterial physiology, diagnostics, and drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mal-Cz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mal-Cz, a maltose-derivatized carbazole that has emerged as a significant tool in biomedical research. This document details the experimental protocols for its synthesis, presents key characterization data in a structured format, and visualizes the underlying chemical processes. The information herein is intended to enable researchers and professionals in drug development and related fields to understand, replicate, and potentially build upon the existing knowledge surrounding this novel fluorescent probe.

Introduction

This compound is a specialized chemical probe designed for the fluorescent imaging of bacteria. Its structure comprises a maltose moiety (Mal) linked to a carbazole (Cz) core. The carbazole is further functionalized with an azide group, which acts as a "turn-on" fluorescent switch. In its native state, this compound is minimally fluorescent. However, upon photoactivation, the azide group undergoes a chemical transformation that results in a highly fluorescent product, allowing for the specific detection and imaging of biological targets.[1][2][3] This mechanism of action makes this compound a valuable tool for studying bacterial uptake and localization, with potential applications in diagnostic and therapeutic research.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of functionalized precursors followed by a final coupling reaction. The general strategy is to couple an amine-derivatized maltose with an N-hydroxysuccinimide (NHS)-functionalized carbazole.[1][3]

Experimental Protocol

The synthesis can be broadly divided into three key stages:

-

Synthesis of Amine-Derivatized Maltose (VI): This involves the chemical modification of maltose to introduce a primary amine group, making it reactive towards the NHS-ester functionalized carbazole.

-

Synthesis of NHS-Functionalized Carbazole (IV): A carbazole core is functionalized with an azide group and subsequently activated with an N-hydroxysuccinimide ester to facilitate amide bond formation.

-

Coupling Reaction to Form this compound: The amine-derivatized maltose (VI) and the NHS-functionalized carbazole (IV) are reacted in a suitable solvent, such as N,N-dimethylformamide (DMF), at room temperature to yield the final product, this compound.

A schematic representation of the final coupling step is provided below:

Characterization of this compound

A thorough characterization of this compound is crucial to confirm its chemical structure and photophysical properties. The following techniques are typically employed:

Spectroscopic and Spectrometric Analysis

The structural integrity of the synthesized this compound is confirmed using a suite of spectroscopic and spectrometric methods.

| Technique | Purpose | Key Observations |

| ¹H NMR | To determine the proton environment of the molecule. | Characteristic peaks for the anomeric protons of maltose and the aromatic protons of the carbazole core. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Confirms the carbon skeleton of the maltose and carbazole moieties. |

| IR Spectroscopy | To identify functional groups. | A characteristic peak for the azide (N₃) group is observed. |

| ¹⁹F NMR | If fluorine atoms are present in the carbazole moiety. | To confirm the presence and environment of fluorine atoms. |

| 2D COSY NMR | To establish proton-proton correlations. | Helps in assigning the complex proton signals of the sugar moiety. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule. | Provides the elemental composition and confirms the molecular formula. |

Photophysical Properties

The unique "turn-on" fluorescence of this compound is its key functional feature. The photophysical properties are summarized below.

| Property | Description | Typical Value |

| Absorption Maximum (λ_abs) | The wavelength at which this compound absorbs the most light. | Varies depending on the specific carbazole derivative. |

| Emission Maximum (λ_em) | The wavelength at which the photoactivated product fluoresces most strongly. | Dependent on the structure of the fluorescent photoproduct. |

| Photoconversion Quantum Yield (Φ_p) | The efficiency of the conversion from the non-fluorescent to the fluorescent form upon irradiation. | Reported to be comparable to other photoactivatable azides. |

| Half-life of Photoconversion | The time required for half of the this compound molecules to be converted to the fluorescent product under specific irradiation conditions. | Can be in the order of seconds. |

Mechanism of Action and Applications in Drug Development

The functionality of this compound is predicated on its selective uptake by certain bacteria and its subsequent photo-induced fluorescence.

This compound is designed to be taken up by bacteria through their metabolic pathways. Once inside the cell, irradiation with a specific wavelength of light triggers an intramolecular C-H insertion reaction of the azide group, leading to the formation of a new, highly fluorescent carbazole derivative. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging.

In the context of drug development, this compound and similar carbazole derivatives offer several potential applications:

-

High-Throughput Screening: As a fluorescent probe, this compound could be used in high-throughput screening assays to identify compounds that inhibit bacterial uptake or metabolic pathways.

-

Mechanism of Action Studies: It can be employed to visualize the localization of bacteria and to study the effects of antimicrobial agents on bacterial viability and distribution.

-

Drug Delivery: While this compound itself is a probe, the underlying principle of targeting bacteria with carbohydrate-functionalized molecules can be applied to the development of targeted drug delivery systems.

Related Compounds: Maleimide-Fused Carbazoles

Research into carbazole derivatives has also led to the development of maleimide-fused carbazoles. These compounds are being investigated for their potential as bone morphogenetic protein (BMP) synergizers. This distinct class of molecules highlights the versatility of the carbazole scaffold in medicinal chemistry and drug discovery, extending its utility beyond fluorescent probes.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes for bacterial imaging. Its synthesis, while multi-step, is achievable through established organic chemistry protocols. Its well-defined characterization profile and unique photophysical properties make it a robust tool for researchers. The principles underlying its design and function have broader implications for the development of targeted diagnostics and therapeutics, underscoring the importance of continued research into carbazole-based molecular probes and drug candidates.

References

An In-depth Technical Guide to the Mal-Cz Fluorescent Probe: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Mal-Cz fluorescent probe, a novel tool for the targeted detection of pathogenic bacteria. This compound is a maltose-derivatized carbazole probe that exhibits a "fluorescence turn-on" mechanism upon uptake by specific bacteria, namely Escherichia coli and Staphylococcus species. This guide details the probe's core mechanism of action, which leverages the endogenous maltose uptake pathway of these bacteria, leading to high selectivity. Detailed experimental protocols for the synthesis of this compound and its application in bacterial imaging are provided, alongside a summary of its key quantitative performance metrics. Visual diagrams are included to elucidate the signaling pathway and experimental workflows, offering a complete resource for researchers interested in utilizing this innovative fluorescent probe.

Core Mechanism of Action

The functionality of the this compound probe is predicated on a two-stage mechanism: selective uptake by target bacteria and subsequent photoactivated fluorescence.

1.1. Selective Uptake via the Maltose Transport System

This compound is a "Trojan horse" molecular probe, where the maltose moiety acts as a recognition element, effectively hijacking the maltose transport system present in bacteria such as E. coli and Staphylococci.[1] This transport system is a highly efficient pathway for nutrient acquisition and is comprised of several key proteins:

-

LamB (Maltoporin): An outer membrane protein that forms a channel for the diffusion of maltodextrins, including maltose, into the periplasm.[1][2]

-

MalE (Maltose-Binding Protein): A periplasmic protein that binds maltose with high affinity and delivers it to the inner membrane transporter.[1][2]

-

MalFGK2 Complex: An ATP-binding cassette (ABC) transporter located in the inner membrane that actively transports maltose from the periplasm into the cytoplasm, a process powered by ATP hydrolysis.

The uptake of this compound is critically dependent on the metabolic activity of the bacteria; it is significantly reduced in stationary phase or dead bacteria. The presence of free maltose can competitively inhibit the uptake of this compound, further confirming that the probe utilizes the specific maltose transport pathway.

1.2. Photoactivated "Fluorescence Turn-On"

Once internalized by the bacteria, the this compound probe undergoes a photoactivated chemical transformation that switches its fluorescence "on". The probe consists of a carbazole fluorophore functionalized with a perfluoroaryl azide group. Upon irradiation with ultraviolet (UV) light at a wavelength of 365 nm, the perfluoroaryl azide undergoes an intramolecular C-H insertion reaction. This reaction forms a new, more rigid, and highly fluorescent product, leading to a significant increase in the fluorescence signal. This "turn-on" mechanism ensures that a strong signal is only observed from the probes that have been successfully internalized by the target bacteria, minimizing background fluorescence.

Data Presentation

The following table summarizes the key quantitative data for the this compound fluorescent probe.

| Parameter | Value | Reference |

| Target Bacteria | Escherichia coli, Staphylococcus species | |

| Photoactivation Wavelength | 365 nm | |

| Limit of Detection (LOD) | 10³ CFU/mL (by naked eye) | |

| Selectivity | High for E. coli and S. epidermidis over P. aeruginosa and M. smegmatis |

Experimental Protocols

3.1. Synthesis of this compound Fluorescent Probe

Note: This is a generalized protocol based on the synthesis of similar carbazole-based probes. The specific reaction conditions for this compound may vary and should be optimized.

Materials:

-

Carbazole

-

Maltose

-

Perfluoroaryl azide precursor

-

Appropriate solvents (e.g., DMF, DCM)

-

Coupling reagents (e.g., DCC, EDC)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Functionalization of Carbazole: The carbazole fluorophore is first functionalized with a linker arm containing a reactive group (e.g., a carboxylic acid or an amine) to facilitate conjugation with maltose.

-

Activation of Maltose: The maltose sugar is chemically activated to allow for its efficient coupling to the functionalized carbazole. This may involve the protection of hydroxyl groups and the introduction of a suitable leaving group.

-

Coupling Reaction: The functionalized carbazole and activated maltose are reacted together in an appropriate solvent in the presence of a coupling agent. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.

-

Introduction of the Perfluoroaryl Azide: The perfluoroaryl azide moiety is introduced to the carbazole-maltose conjugate. This may involve a nucleophilic aromatic substitution reaction.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound probe. The structure and purity of the final product should be confirmed by NMR and mass spectrometry.

3.2. Bacterial Imaging with this compound

Materials:

-

This compound fluorescent probe stock solution (e.g., in DMSO)

-

Bacterial cultures (E. coli, Staphylococcus spp.) grown to the desired optical density

-

Phosphate-buffered saline (PBS)

-

Microscope slides or multi-well plates suitable for fluorescence microscopy

-

Fluorescence microscope equipped with a UV light source (365 nm) and appropriate filters

Procedure:

-

Bacterial Preparation: Harvest bacterial cells from a liquid culture by centrifugation and wash them with PBS to remove any residual medium. Resuspend the bacterial pellet in PBS to the desired concentration.

-

Probe Incubation: Add the this compound probe to the bacterial suspension to a final concentration in the low micromolar range. The optimal concentration should be determined empirically. Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow for probe uptake.

-

Washing: Centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing any unbound probe. Wash the cells with fresh PBS to minimize background fluorescence. Repeat the washing step two to three times.

-

Photoactivation and Imaging: Resuspend the washed bacterial pellet in PBS and mount the sample on a microscope slide. Irradiate the sample with UV light at 365 nm for a short period (e.g., 1-5 minutes) to activate the probe. Immediately acquire fluorescence images using a fluorescence microscope with the appropriate excitation and emission filters for the activated carbazole fluorophore.

Mandatory Visualizations

Signaling Pathway: this compound Uptake in E. coli

Caption: Uptake and activation of the this compound probe in E. coli.

Experimental Workflow: Bacterial Imaging with this compound

Caption: Step-by-step workflow for bacterial imaging using the this compound probe.

Logical Relationship: Fluorescence "Turn-On" Mechanism

Caption: The logical sequence of the photoactivated fluorescence of this compound.

References

Photophysical Properties of Maleimide-Carbazole (Mal-Cz): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Maleimide-Carbazole (Mal-Cz), a class of fluorescent probes with significant potential in biological imaging and sensing applications. This document details the synthesis, spectral characteristics, and key performance metrics of these fluorophores, along with comprehensive experimental protocols for their characterization.

Introduction

Carbazole derivatives are a well-established class of fluorophores known for their high fluorescence quantum yields and excellent thermal and chemical stability.[1][2][3] The maleimide functional group is a widely used reactive moiety that exhibits high selectivity for thiol groups, making it an ideal tool for the specific labeling of cysteine-containing peptides and proteins.[4][5] The conjugation of a carbazole fluorophore to a maleimide reactive group results in a powerful probe, "this compound," for fluorescently labeling biological targets. Understanding the photophysical properties of this compound is crucial for its effective application in research and drug development.

Synthesis of this compound

A representative synthesis of a Maleimide-Carbazole compound, specifically N-(4-(9H-carbazol-9-yl)phenyl)maleimide, can be achieved through a multi-step process. A general synthetic approach involves the reaction of a carbazole-containing amine with maleic anhydride, followed by cyclization.

Experimental Protocol: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)maleimide

-

Step 1: Synthesis of 9-(4-aminophenyl)-9H-carbazole.

-

A mixture of carbazole, 4-iodoaniline, copper iodide (CuI), and a palladium catalyst (e.g., Pd(PPh₃)₄) is refluxed in a suitable solvent such as toluene in the presence of a base (e.g., K₂CO₃).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 9-(4-aminophenyl)-9H-carbazole.

-

-

Step 2: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)maleamic acid.

-

To a solution of 9-(4-aminophenyl)-9H-carbazole in a polar aprotic solvent like N,N-dimethylformamide (DMF), maleic anhydride is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting maleamic acid derivative is precipitated by the addition of water, filtered, and dried.

-

-

Step 3: Synthesis of N-(4-(9H-carbazol-9-yl)phenyl)maleimide (this compound).

-

The N-(4-(9H-carbazol-9-yl)phenyl)maleamic acid is dissolved in a mixture of acetic anhydride and sodium acetate.

-

The solution is heated to induce cyclodehydration.

-

After cooling, the product is precipitated with water, filtered, washed, and dried to afford the final this compound compound.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Photophysical Properties

The photophysical properties of this compound are primarily governed by the carbazole moiety, which acts as the fluorophore. These properties can be influenced by the solvent environment and conjugation to biomolecules.

Absorption and Emission Spectra

This compound derivatives typically exhibit absorption maxima in the ultraviolet (UV) to near-UV region, with corresponding fluorescence emission in the blue to cyan region of the visible spectrum. The specific wavelengths can be tuned by modifying the substitution pattern on the carbazole ring.

Solvatochromism

Many carbazole derivatives exhibit solvatochromism, where the position of the emission maximum is dependent on the polarity of the solvent. This property can be advantageous for probing the local microenvironment of the labeled biomolecule.

Quantitative Photophysical Data

The following table summarizes representative photophysical data for a generic this compound compound, based on values reported for structurally similar 9-phenyl-9H-carbazole derivatives. These values should be considered as illustrative for this class of compounds.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs_) | ~330 - 350 nm | Dichloromethane |

| Emission Maximum (λ_em_) | ~380 - 450 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φ_F_) | 0.40 - 0.90 | Dichloromethane |

| Fluorescence Lifetime (τ_F_) | 2 - 7 ns | Dichloromethane |

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical parameters of this compound is essential for its application. Standardized protocols for measuring fluorescence quantum yield and lifetime are detailed below.

Measurement of Fluorescence Quantum Yield (Φ_F_)

The absolute fluorescence quantum yield can be determined using an integrating sphere.

Instrumentation:

-

Fluorometer equipped with an integrating sphere.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound compound in the desired solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measurement of Blank: Record the emission spectrum of the pure solvent within the integrating sphere. This accounts for any background fluorescence and scattering from the solvent and cuvette.

-

Measurement of Sample: Record the emission spectrum of the this compound solution within the integrating sphere under the same conditions as the blank.

-

Measurement of Scattered Light: Measure the spectrum of the excitation light scattered by the sample by setting the emission monochromator to the excitation wavelength.

-

Calculation: The quantum yield is calculated as the ratio of the number of photons emitted to the number of photons absorbed. The instrument software typically performs this calculation by integrating the areas under the emission and scattered light curves, after correcting for the blank.

Measurement of Fluorescence Lifetime (τ_F_)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED).

-

High-speed single-photon detector (e.g., photomultiplier tube or avalanche photodiode).

-

TCSPC electronics.

-

Fluorescence spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound compound.

-

Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This provides the instrument's response function.

-

Fluorescence Decay Measurement: Excite the this compound sample with the pulsed light source and collect the fluorescence emission at the wavelength of maximum emission. The arrival times of individual photons are recorded relative to the excitation pulse.

-

Data Analysis: A histogram of photon arrival times is constructed, representing the fluorescence decay curve. This decay curve is then fitted to one or more exponential functions using deconvolution software, taking the IRF into account. The fluorescence lifetime (τ_F_) is the time constant of the exponential decay.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound.

Caption: Workflow for the synthesis and photophysical characterization of this compound.

Conclusion

Maleimide-Carbazole (this compound) represents a versatile class of fluorescent probes with favorable photophysical properties for biological applications. The combination of the bright and stable carbazole fluorophore with the thiol-reactive maleimide group allows for the specific and sensitive labeling of proteins and other biomolecules. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize the photophysical performance of their this compound probes, ensuring their effective use in a wide range of scientific endeavors. Further research into novel carbazole derivatives with tailored photophysical properties will continue to expand the utility of this important class of fluorophores.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and photophysical properties of blue emission maleimide molecules with dual-state emission (DSE) effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

Mal-Cz: A Maltose-Derivatized Imaging Probe for Bacterial Detection

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Rapid and accurate detection of pathogenic bacteria is crucial for timely diagnosis and effective treatment. Fluorescence imaging probes offer a powerful tool for visualizing and identifying bacteria in various settings, from clinical diagnostics to food safety. Mal-Cz is a novel maltose-derivatized, fluorescence turn-on imaging probe designed for the selective detection of bacteria that utilize the maltose uptake pathway, such as Escherichia coli and Staphylococci. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and the biological pathway it exploits.

Core Principles of this compound

This compound is engineered to be minimally fluorescent in its native state. Its fluorescence is activated upon a specific chemical transformation that is triggered by photoactivation within the bacterial cell. This "turn-on" mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. The probe's design incorporates a maltose moiety, which serves as a targeting ligand for the maltose transport system present in certain bacteria. This targeting strategy ensures the selective accumulation of this compound within the target bacteria.

Mechanism of Action

The fluorescence activation of this compound is achieved through an intramolecular C-H insertion reaction of a perfluoroaryl azide-functionalized carbazole.[1] Upon photoactivation with UV light at 365 nm, the azide group is converted into a highly reactive nitrene intermediate. This nitrene then rapidly inserts into a neighboring C-H bond on the carbazole core, leading to the formation of a new, highly fluorescent product. This process is contingent on the probe's uptake by metabolically active bacteria.

Quantitative Data

The photophysical and detection properties of this compound are summarized in the table below. This data is essential for optimizing imaging experiments and understanding the probe's performance characteristics.

| Property | Value | Reference |

| Excitation Wavelength (post-activation) | ~365 nm | [2] |

| Emission Wavelength (post-activation) | Not explicitly stated in abstract | |

| Limit of Detection (LOD) | 10³ CFU/mL (by naked eye) | [2] |

| Specificity | High for E. coli and S. epidermidis | [2] |

| Interference | No interference from P. aeruginosa and M. smegmatis | [2] |

Note: Further quantitative data such as quantum yield and molar absorptivity are not available in the provided search results but would be critical for a complete technical whitepaper. These values are typically determined experimentally.

Signaling Pathway: Maltose Uptake in E. coli

This compound gains entry into bacteria like E. coli by hijacking the maltose/maltodextrin uptake system. This is a well-characterized pathway involving several key proteins that facilitate the transport of maltose across the bacterial cell envelope. The uptake of this compound is diminished in the presence of free maltose, confirming its reliance on this specific transport machinery. Deletion mutants lacking components of this system, such as ΔLamB, ΔMalE, ΔMalF, and ΔMalK, show diminished uptake of the probe.

Caption: Maltose uptake pathway in E. coli hijacked by this compound.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a research setting. The following sections provide protocols for the synthesis of this compound and its use in bacterial imaging.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The core structure is a carbazole functionalized with a perfluoroaryl azide and linked to a maltose unit. While the exact, detailed synthesis steps for this compound are proprietary to the original research paper, a general workflow for the synthesis of similar carbazole-based fluorescent probes is outlined below.

Caption: General synthesis workflow for this compound.

Detailed Protocol (Conceptual):

-

Preparation of the Carbazole-Azide Core: A suitable carbazole derivative is first functionalized with a linker arm. Subsequently, a perfluoroaryl azide group is introduced via a nucleophilic aromatic substitution reaction.

-

Glycosylation: The azide-functionalized carbazole is then coupled to a protected maltose derivative (e.g., peracetylated maltose) using a glycosylation reaction, often catalyzed by a Lewis acid.

-

Deprotection: The protecting groups on the maltose moiety are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final this compound probe.

-

Purification and Characterization: The crude product is purified using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Bacterial Imaging with this compound

This protocol outlines the steps for labeling and imaging bacteria using this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture (E. coli, Staphylococci, etc.)

-

Phosphate-buffered saline (PBS)

-

Microscope slides and coverslips

-

Confocal fluorescence microscope with a 365 nm UV light source and appropriate emission filters.

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.

-

Harvesting and Washing: Harvest the bacterial cells by centrifugation. Wash the cells twice with sterile PBS to remove any residual medium components.

-

Incubation with this compound: Resuspend the bacterial pellet in PBS containing the desired concentration of this compound. The optimal concentration should be determined empirically but is typically in the low micromolar range. Incubate the suspension for a specific period (e.g., 30-60 minutes) at a suitable temperature (e.g., 37°C) to allow for probe uptake.

-

Washing: Centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing unbound probe. Wash the cells twice with PBS to minimize background fluorescence.

-

Sample Preparation for Microscopy: Resuspend the final bacterial pellet in a small volume of PBS. Place a drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.

-

Photoactivation and Imaging:

-

Place the slide on the stage of the confocal microscope.

-

Locate the bacteria using bright-field or differential interference contrast (DIC) microscopy.

-

Expose the sample to UV light (365 nm) for a short period to activate the this compound probe.

-

Acquire fluorescence images using the appropriate excitation and emission settings for the activated probe.

-

Caption: Experimental workflow for bacterial imaging with this compound.

Applications and Future Directions

This compound represents a promising tool for the specific detection of bacteria that metabolize maltose. Its turn-on fluorescence mechanism and targeted delivery offer high sensitivity and selectivity.

Current Applications:

-

Rapid detection of E. coli and Staphylococci: As demonstrated, this compound can be used for the rapid identification of these common pathogens.

-

Food and beverage safety: The successful detection of E. coli in spiked milk samples highlights its potential for use in quality control within the food industry.

-

Research tool: this compound can be employed in research settings to study the maltose uptake pathway and to investigate bacterial metabolism.

Future Perspectives:

-

In vivo imaging: While current studies have focused on in vitro applications, the development of this compound derivatives with longer excitation and emission wavelengths could enable in vivo imaging of bacterial infections in animal models.

-

Drug development: The maltose uptake system could be a target for the development of novel antibacterial agents. This compound could be adapted as a screening tool to identify compounds that inhibit this pathway.

-

Expansion to other targets: The core concept of using a carbohydrate to target a specific bacterial transport system could be extended to other sugars and other bacterial species, broadening the range of detectable pathogens.

Conclusion

This compound is a valuable addition to the molecular imaging toolbox for bacterial detection. Its clever design, combining a targeting moiety with a photo-activated turn-on fluorophore, addresses the need for specific and sensitive detection of pathogenic bacteria. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and utilize this compound in their work, with the potential to contribute to advancements in infectious disease diagnostics and treatment.

References

An In-depth Technical Guide on the Intramolecular C-H Functionalization of Maleimide-Carbazole Systems

This technical guide provides a comprehensive overview of the intramolecular C-H insertion reaction, a cornerstone of modern synthetic chemistry, with a specific focus on its application in the synthesis of complex heterocyclic structures from maleimide and carbazole-containing precursors. For the purpose of this guide, we will use the term "Mal-Cz" to refer to systems containing both maleimide and carbazole moieties, which undergo intramolecular C-H functionalization to yield fused polycyclic compounds.

The core of this guide is a detailed examination of a representative transformation: the Rhodium(III)-catalyzed dehydrogenative annulation of 2-arylindoles with maleimides. This reaction serves as an excellent model for understanding the principles of C-H activation and cyclization in this compound type systems, leading to the formation of benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones. This process is highly valued for its efficiency and atom economy in constructing molecules of significant interest to researchers in materials science and drug discovery.

Data Presentation: Substrate Scope and Yields

The efficiency of the Rh(III)-catalyzed dehydrogenative annulation has been demonstrated across a range of substituted 2-arylindoles and N-substituted maleimides. The following table summarizes the quantitative yields for the synthesis of various benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-dione derivatives.

| Entry | 2-Arylindole | Maleimide | Product | Yield (%) |

| 1 | 2-Phenyl-1H-indole | N-Methylmaleimide | 2-Methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 95 |

| 2 | 2-Phenyl-1H-indole | N-Ethylmaleimide | 2-Ethyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 92 |

| 3 | 2-Phenyl-1H-indole | N-Propylmaleimide | 2-Propyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 89 |

| 4 | 2-(p-Tolyl)-1H-indole | N-Methylmaleimide | 10-Methyl-2-methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 93 |

| 5 | 2-(4-Methoxyphenyl)-1H-indole | N-Methylmaleimide | 10-Methoxy-2-methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 85 |

| 6 | 2-(4-Chlorophenyl)-1H-indole | N-Methylmaleimide | 10-Chloro-2-methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 78 |

| 7 | 2-(4-Fluorophenyl)-1H-indole | N-Phenylmaleimide | 10-Fluoro-2-phenyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione | 81 |

| 8 | 2-(Naphthalen-2-yl)-1H-indole | N-Methylmaleimide | 2-Methyl-2,12-dihydrobenzo[g]pyrrolo[3,4-c]carbazole-1,3-dione | 75 |

Experimental Protocols

A detailed methodology for a key experiment is provided below. This protocol is representative of the general procedure for the Rh(III)-catalyzed dehydrogenative annulation of 2-arylindoles with maleimides.

General Procedure for the Synthesis of Benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones:

A mixture of 2-arylindole (0.2 mmol, 1.0 equiv), N-substituted maleimide (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %) in 1,2-dichloroethane (DCE) (2.0 mL) was placed in a screw-capped vial. The reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether) to afford the desired product.

Characterization Data for 2-Methyl-2,8-dihydrobenzo[a]pyrrolo[3,4-c]carbazole-1,3-dione (Table Entry 1):

-

¹H NMR (400 MHz, CDCl₃): δ 8.24 (d, J = 7.8 Hz, 1H), 7.98 (s, 1H), 7.65 (d, J = 7.6 Hz, 1H), 7.45-7.38 (m, 3H), 7.31-7.25 (m, 2H), 3.15 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 171.2, 140.1, 138.5, 134.2, 131.8, 129.7, 128.9, 126.4, 125.3, 123.8, 122.1, 120.9, 111.3, 24.2.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₁₃N₂O₂⁺: 301.0977; found: 301.0975.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle for the Rh(III)-catalyzed dehydrogenative annulation and a general workflow for the synthesis and characterization of the target compounds.

Caption: Proposed catalytic cycle for the reaction.

Caption: Experimental workflow diagram.

The Synthesis, Reactivity, and Applications of Perfluoroaryl Azide-Functionalized Carbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of carbazole derivatives functionalized with perfluoroaryl azides. It covers the core aspects of their synthesis, reactivity, and potential applications, with a focus on providing actionable experimental protocols and comparative data for researchers in organic synthesis, materials science, and drug development.

Introduction to Perfluoroaryl Azide-Functionalized Carbazoles

Carbazole-based compounds are a significant class of nitrogen-containing heterocycles known for their excellent thermal stability and unique photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The introduction of a perfluoroaryl azide (PFAA) moiety onto the carbazole scaffold imparts a versatile chemical handle for a variety of subsequent transformations. The high electrophilicity of the perfluoroaryl ring and the rich chemistry of the azide group, including cycloadditions, Staudinger reactions, and nitrene-mediated insertions, open up a wide range of possibilities for bioconjugation, materials functionalization, and the development of photoactivatable probes.

The electron-withdrawing nature of the perfluorinated ring enhances the reactivity of the azide group, often enabling catalyst-free reactions under mild conditions. This guide will delve into the key synthetic strategies for preparing these bifunctional molecules and explore their subsequent chemical transformations.

Synthesis of Perfluoroaryl Azide-Functionalized Carbazoles

The primary and most efficient method for the synthesis of perfluoroaryl azide-functionalized carbazoles is through a cascade nucleophilic aromatic substitution (SNAr) reaction.[1][2] This approach leverages the high electrophilicity of perfluoroaryl azides, which readily react with the nucleophilic carbazole nitrogen.

A key example is the reaction of carbazole with a perfluoroaryl azide, which can be performed under basic conditions to yield the N-functionalized carbazole derivative.[1]

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of azide-masked fluorogens.

Materials:

-

Carbazole

-

Perfluoroaryl azide (e.g., 4-azido-2,3,5,6-tetrafluorobenzonitrile)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of carbazole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the perfluoroaryl azide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80%.

Key Reactions and Transformations

The perfluoroaryl azide moiety on the carbazole scaffold can undergo a variety of chemical transformations, providing access to a diverse range of functionalized molecules.

Staudinger Reaction and Ligation

The Staudinger reaction of perfluoroaryl azides with phosphines is exceptionally fast and efficient, proceeding readily under ambient conditions to form stable iminophosphoranes. This reaction is a powerful tool for bioconjugation and the synthesis of complex molecules.

Diagram of the Staudinger Ligation Pathway

Caption: Staudinger ligation of a perfluoroaryl azide-functionalized carbazole.

Experimental Protocol: Staudinger Reaction

This protocol is a general procedure adapted for perfluoroaryl azides.

Materials:

-

Perfluoroaryl azide-functionalized carbazole

-

Aryl phosphine (e.g., triphenylphosphine or a phosphine with an ester trap for ligation)

-

Tetrahydrofuran (THF), anhydrous

-

Water

Procedure:

-

Dissolve the perfluoroaryl azide-functionalized carbazole (1.0 equivalent) in anhydrous THF.

-

Add the aryl phosphine (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours. The reaction is typically rapid and can be monitored by TLC or ¹H NMR for the disappearance of the azide starting material.

-

For the formation of an amine (Staudinger reduction), add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the iminophosphorane.

-

For a Staudinger ligation (formation of an amide bond), the phosphine should contain an electrophilic trap, and the workup will involve purification of the resulting amide.

-

Concentrate the reaction mixture and purify the product by column chromatography.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. This "click" reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials synthesis.

Diagram of the CuAAC Reaction Workflow

References

Technical Guide: Mal-Cz for the Detection of E. coli and Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-Cz, a novel maltose-derivatized fluorescence turn-on imaging probe for the rapid and selective detection of Escherichia coli and Staphylococcus aureus. This document outlines the core technology, experimental protocols, and performance data to facilitate its application in research and development settings.

Introduction

This compound is a fluorescent probe designed to specifically target and identify E. coli and Staphylococci. The probe cleverly utilizes the bacteria's own maltose uptake pathway to gain entry into the cells. Once inside, a photoactivated chemical reaction triggers a "turn-on" fluorescent signal, allowing for clear visualization and quantification of the target bacteria. This technology offers a significant advantage over traditional detection methods by providing a rapid and highly selective means of identifying these common pathogens.

The core of the this compound probe consists of a carbazole fluorophore masked with a perfluoroaryl azide group and derivatized with maltose. In its initial state, the probe is minimally fluorescent. However, upon photoactivation with UV light, the azide group undergoes an intramolecular C-H insertion reaction, leading to the formation of a highly fluorescent product. This targeted activation within the bacteria minimizes background noise and enhances detection sensitivity.

Principle of Detection

The detection mechanism of this compound is a two-step process that relies on both the metabolic activity of the bacteria and an external light trigger.

-

Targeted Uptake: this compound is derivatized with maltose, a sugar readily metabolized by E. coli and Staphylococcus aureus. These bacteria actively transport maltose across their cell walls using specific transporter proteins. This compound effectively "hijacks" this natural uptake system to accumulate inside the target bacterial cells. This process is dependent on the metabolic activity of the bacteria; therefore, the probe is not taken up by dead or metabolically inactive cells.

-

Fluorescence Turn-On: After accumulation within the bacteria, the sample is irradiated with UV light at a wavelength of 365 nm. This triggers an intramolecular C-H insertion reaction in the perfluoroaryl azide-functionalized carbazole core of the this compound probe. This chemical transformation results in a significant increase in fluorescence, allowing for the clear identification of the bacteria containing the probe.

The following diagram illustrates the signaling pathway of the this compound probe:

Performance Characteristics

This compound exhibits high sensitivity and specificity for the detection of E. coli and Staphylococcus aureus. The quantitative performance of the probe is summarized in the tables below.

Table 1: Limit of Detection (LOD) for this compound

| Detection Method | Target Bacterium | Limit of Detection (CFU/mL) | Citation |

| Naked Eye (Hand-held UV lamp) | E. coli | 10³ | [1][2] |

| Naked Eye (Hand-held UV lamp) | S. epidermidis | 10³ | [1][2] |

| UV-visible Spectroscopy | E. coli | 6 | [2] |

| UV-visible Spectroscopy | S. epidermidis | 4 |

Table 2: Specificity of this compound Probe

| Target Bacteria | Test Condition | Result | Citation |

| E. coli | In the presence of P. aeruginosa and M. smegmatis | Selective detection of E. coli | |

| S. epidermidis | In the presence of P. aeruginosa and M. smegmatis | Selective detection of S. epidermidis | |

| P. aeruginosa | Incubation with this compound | Minimal uptake/fluorescence | |

| M. smegmatis | Incubation with this compound | Minimal uptake/fluorescence |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in detecting E. coli and Staphylococcus aureus. Optimization may be required for specific experimental conditions and instrumentation.

Bacterial Culture

-

Inoculate a single colony of E. coli or S. aureus into an appropriate liquid broth medium (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus).

-

Incubate the culture overnight at 37°C with shaking.

-

The following day, subculture the bacteria into fresh medium and grow to the desired optical density (e.g., mid-logarithmic phase).

-

Harvest the bacterial cells by centrifugation and wash with a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4).

-

Resuspend the bacterial pellet in the buffer to the desired concentration (CFU/mL).

Staining with this compound Probe

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Add the this compound stock solution to the bacterial suspension to achieve the desired final probe concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to avoid affecting bacterial viability.

-

Incubate the bacterial suspension with the this compound probe for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

After incubation, centrifuge the bacterial suspension to pellet the cells.

-

Carefully remove the supernatant containing the unbound probe.

-

Wash the bacterial pellet with buffer (e.g., PBS) to remove any residual unbound probe. Repeat this washing step at least twice.

-

Resuspend the final washed bacterial pellet in buffer for subsequent analysis.

Fluorescence Activation and Imaging

-

Place the bacterial suspension stained with this compound onto a suitable imaging platform (e.g., microscope slide, microplate).

-

Irradiate the sample with a UV light source at 365 nm for a defined period (e.g., 1-5 minutes) to activate the fluorescence of the probe. A hand-held UV lamp is sufficient for qualitative assessment.

-

Visualize the fluorescent bacteria using a fluorescence microscope equipped with appropriate filters for the emission wavelength of the activated this compound probe.

-

For quantitative analysis, measure the fluorescence intensity using a fluorometer or image analysis software.

The following diagram outlines the general experimental workflow:

Data Interpretation

A significant increase in fluorescence intensity after UV irradiation compared to non-irradiated controls or control bacteria known not to take up maltose is indicative of the presence of viable E. coli or S. aureus. The intensity of the fluorescence can be correlated with the concentration of the bacteria in the sample.

Conclusion

The this compound probe represents a powerful tool for the rapid and selective detection of E. coli and Staphylococcus aureus. Its reliance on the bacteria's metabolic activity for uptake ensures that only viable cells are detected, providing a more accurate assessment of active infections. The simple "turn-on" fluorescence mechanism, coupled with a straightforward protocol, makes this compound a valuable asset for researchers, scientists, and drug development professionals working to combat bacterial infections.

References

Unveiling the Mechanism of Mal-Cz: A Technical Guide to a Fluorescence Turn-On Probe for Bacterial Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Mal-Cz, a novel fluorescent probe with a "turn-on" mechanism for the detection of Escherichia coli and Staphylococcus species. The guide details its core mechanism, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.

Core Principles of this compound: A Maltose-Hijacking Fluorescent Probe

This compound is a specialized imaging probe that leverages the metabolic activity of certain bacteria to signal their presence.[1] It is a maltose-derivatized molecule, meaning it mimics a sugar that bacteria like E. coli and Staphylococci actively transport into their cells for energy.[1] This clever design allows this compound to be selectively taken up by these bacteria.[1]

The fluorescence "turn-on" mechanism is a key feature of this probe. Initially, this compound is non-fluorescent. However, upon photoactivation with UV light at 365 nm, a transformation occurs within the bacterial cell.[1] This process involves an intramolecular C-H insertion reaction of a perfluoroaryl azide-functionalized carbazole component of the probe, leading to the formation of a new, highly fluorescent product.[1] This targeted activation ensures that a fluorescent signal is only produced inside the bacteria of interest, minimizing background noise and providing a clear signal for detection.

A critical aspect of this compound's functionality is its reliance on the bacteria's metabolic state. The uptake of the probe is significantly reduced in bacteria that are in the stationary phase of growth or have been killed by heat or antibiotics. This indicates that active maltose transport systems are essential for the probe to enter the bacterial cell. Specifically, in E. coli, the maltose transport system, which includes maltoporin LamB, maltose binding protein MBP, and the maltose ATP binding cassette (ABC) transporter MalFGK2, is crucial for the transport of this compound.

Quantitative Data

While detailed photophysical data from the primary literature is not fully available in the public domain, the following table summarizes the key performance characteristics of this compound based on the available information.

| Parameter | Value | Reference |

| Excitation Wavelength | 365 nm (UV) | |

| Limit of Detection | 10³ CFU/mL (by naked eye) | |

| Target Bacteria | E. coli, Staphylococci | |

| Selectivity | Selective against P. aeruginosa and M. smegmatis |

Experimental Protocols

The following sections outline the general experimental procedures for the synthesis and application of this compound for bacterial detection. These are based on the information provided in the primary literature and general laboratory practices.

Synthesis of this compound

The synthesis of this compound involves the derivatization of maltose with a carbazole molecule functionalized with a perfluoroaryl azide. While the detailed, step-by-step synthesis protocol with specific reagents and reaction conditions is proprietary to the original research, the general approach would involve standard organic chemistry techniques for carbohydrate modification and coupling reactions.

Bacterial Culture and Labeling

-

Bacterial Growth: Culture E. coli or Staphylococcus strains in appropriate liquid broth (e.g., Luria-Bertani broth) overnight at 37°C with shaking.

-

Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media.

-

Incubation with this compound: Resuspend the bacterial pellet in a buffer containing the this compound probe at an optimized concentration. Incubate the mixture for a specific period to allow for the uptake of the probe by the bacteria. The incubation time and probe concentration would need to be optimized for each bacterial strain and experimental setup.

-

Washing: After incubation, centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing any unbound probe. Wash the cells again with buffer to minimize background fluorescence.

Fluorescence Imaging

-

Sample Preparation: Resuspend the labeled bacterial cells in a suitable buffer or medium for imaging. Mount a small volume of the cell suspension on a microscope slide.

-

Photoactivation and Imaging: Use a fluorescence microscope equipped with a UV light source (e.g., a 365 nm lamp). Irradiate the sample with UV light to trigger the intramolecular C-H insertion reaction and induce fluorescence.

-

Image Acquisition: Capture the fluorescence images using appropriate filter sets for the emission wavelength of the activated this compound probe. Confocal fluorescence microscopy is recommended for high-resolution imaging of the labeled bacteria.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the fluorescence turn-on mechanism and the experimental workflow.

Fluorescence Turn-On Mechanism of this compound

References

Mal-Cz as a Negative Control for Tre-Cz Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of mycobacterial research, the development of specific and sensitive imaging probes is paramount for understanding the physiology of these resilient pathogens and for the development of new diagnostic and therapeutic strategies. Trehalose-derivatized fluorescent probes have emerged as powerful tools to visualize mycobacteria, leveraging the unique trehalose metabolic pathways present in these organisms. One such probe, a trehalose-derivatized carbazole known as Tre-Cz , has demonstrated significant promise as a fluorescence turn-on probe for imaging mycobacteria[1][2]. The specificity of Tre-Cz is attributed to its recognition and uptake by the mycobacterial trehalose transporter LpqY-SugABC[1]. To validate the specificity of such probes and to ensure that the observed fluorescence is a direct result of the intended biological pathway, a robust negative control is essential. This guide details the use of Mal-Cz , a maltose-derivatized carbazole, as a highly effective negative control for studies involving Tre-Cz.

The Principle of Negative Control: Tre-Cz vs. This compound

The efficacy of this compound as a negative control lies in its structural similarity to Tre-Cz, coupled with a critical difference in its sugar moiety. Both molecules share the same carbazole-based fluorophore. However, Tre-Cz incorporates trehalose, a disaccharide with an α-1,1-glycosidic linkage, which is specifically recognized by the mycobacterial trehalose transport system. In contrast, this compound contains maltose, a disaccharide with an α-1,4-glycosidic linkage. This subtle change in the glycosidic bond is sufficient to prevent its recognition and uptake by the mycobacterial trehalose transporter, thus rendering it inactive in this context. Consequently, any fluorescence signal observed with Tre-Cz that is absent with this compound can be confidently attributed to the specific trehalose-mediated uptake and accumulation within the mycobacteria.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the fluorescence of mycobacteria treated with Tre-Cz and its negative control, this compound.

Table 1: Fluorescence Intensity of M. smegmatis Treated with Tre-Cz and this compound

| Probe | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |

| Tre-Cz | 100 | 30 | High |

| This compound | 100 | 30 | Minimal to None |

| Tre-Cz + excess Trehalose | 100 + 10 mM | 30 | Significantly Reduced |

| Tre-Cz + excess Maltose | 100 + 10 mM | 30 | High |

Data extrapolated from competitive uptake experiments described in the literature[3].

Table 2: Limit of Detection for M. smegmatis using Tre-Cz

| Probe | Incubation Time (min) | Limit of Detection (CFU/mL) |

| Tre-Cz | 30 | 10³ |

This data highlights the sensitivity of the Tre-Cz probe[1]. This compound does not produce a detectable signal at these concentrations.

Experimental Protocols

Synthesis of Tre-Cz and this compound

The synthesis of both Tre-Cz and this compound involves the coupling of an amine-derivatized sugar (trehalose or maltose) with an N-hydroxysuccinimide (NHS) ester of the carbazole fluorophore.

Materials:

-

Amine-derivatized trehalose (V) or maltose (VI)

-

NHS ester of the carbazole fluorophore (IV)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

Procedure:

-

Dissolve the amine-derivatized sugar (trehalose for Tre-Cz, maltose for this compound) in DMF.

-

Add the NHS ester of the carbazole fluorophore to the solution.

-

Add triethylamine to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight.

-

Purify the product using silica gel chromatography to obtain the final probe (Tre-Cz or this compound).

For detailed synthetic schemes and characterization data, refer to the primary literature.

Mycobacterial Staining and Imaging

Materials:

-

Mycobacterium smegmatis (or other mycobacterial species) culture

-

Middlebrook 7H9 broth supplemented with ADC and Tween 80

-

Tre-Cz stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Handheld UV lamp (365 nm) or fluorescence microscope

Procedure:

-

Grow M. smegmatis to mid-log phase in 7H9 broth.

-

Harvest the bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to the desired concentration (e.g., 10⁸ CFU/mL).

-

To separate tubes, add Tre-Cz or this compound to the bacterial suspension to a final concentration of 100 µM. For competitive inhibition assays, add excess trehalose or maltose (10 mM) prior to adding the probe.

-

Incubate the tubes at 37°C for 30-60 minutes.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the final cell pellet in PBS.

-

Visualize the fluorescence using a handheld UV lamp or a fluorescence microscope with appropriate filter sets.

Visualizations

Signaling Pathway: Tre-Cz Uptake in Mycobacteria

Caption: Tre-Cz is specifically transported into mycobacteria via the LpqY-SugABC transporter, leading to fluorescence.

Experimental Workflow: Using this compound as a Negative Control

Caption: Workflow for comparing Tre-Cz activity against the this compound negative control.

Logical Relationship: Tre-Cz and this compound

Caption: Logical diagram illustrating the differential uptake of Tre-Cz and this compound by mycobacteria.

Conclusion

The use of this compound as a negative control is a critical component of any study employing the Tre-Cz fluorescent probe. By providing a structurally analogous molecule that is not recognized by the specific mycobacterial transport system, this compound allows researchers to definitively attribute the fluorescence signal from Tre-Cz to its intended biological target. This rigorous approach strengthens the validity of experimental findings and is essential for the accurate interpretation of imaging data in mycobacterial research. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this control in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Mal-Cz in Bacterial Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-Cz is a novel maltose-derivatized fluorescence turn-on imaging probe designed for the selective detection of bacteria.[1] This probe offers a rapid and sensitive method for identifying the presence of metabolically active bacteria, with a limit of detection of 10³ CFU/mL by the naked eye under a handheld UV lamp.[1] this compound demonstrates selectivity for certain bacterial species, such as E. coli and Staphylococci, by hijacking the maltose uptake pathway.[1] Its fluorescence is activated upon photoactivation, following uptake by bacteria, through an intramolecular C-H insertion reaction.[1] This document provides detailed protocols for the application of this compound in bacterial imaging, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

The functionality of this compound is predicated on a two-step process: selective uptake by bacteria and subsequent photo-induced fluorescence activation.

-

Targeted Uptake: this compound is a conjugate of a fluorescent carbazole derivative and maltose. Bacteria that utilize maltose as a carbohydrate source actively transport this compound across their cell walls via the maltose transport system. In E. coli, this system includes the maltoporin LamB, the maltose binding protein (MBP), and the maltose ATP binding cassette (ABC) transporter MalFGK₂.[1] The uptake is energy-dependent and therefore indicative of metabolically active bacteria.

-